N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS Number: 874356-70-4) is a chemical compound with the molecular formula C24H26N4O4S. It has a molecular weight of approximately 466.55 g/mol . This compound belongs to the class of pyridazine derivatives and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of a suitable sulfonyl chloride with 4-aminobenzoic acid, followed by cyclization with 3-methylphenylhydrazine. The resulting intermediate is then subjected to further transformations to yield the final product.
Reaction Conditions::Sulfonylation: The reaction between 4-aminobenzoic acid and the sulfonyl chloride occurs under acidic conditions.
Cyclization: Cyclization with 3-methylphenylhydrazine typically takes place in a solvent such as ethanol or acetonitrile.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using scalable processes in specialized laboratories.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the pyridazine ring is susceptible to oxidation.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the sulfonyl group.
- Oxidation: The corresponding carboxylic acid.
- Reduction: The corresponding alcohol.
- Substitution: Various derivatives with modified sulfonyl or phenyl groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its reactivity makes it useful for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
While there are related pyridazine derivatives, the specific uniqueness of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its sulfonyl-substituted azepane ring and the combination of phenyl and methyl substituents.
Similar Compounds:
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-18-7-6-8-20(17-18)28-16-13-22(29)23(26-28)24(30)25-19-9-11-21(12-10-19)33(31,32)27-14-4-2-3-5-15-27/h6-13,16-17H,2-5,14-15H2,1H3,(H,25,30) |
InChI Key |
IANWPLOLYZMYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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